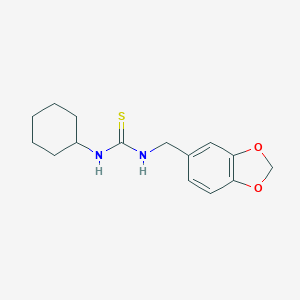
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclohexylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea: is a chemical compound that features a benzodioxole moiety linked to a cyclohexylthiourea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea typically involves the reaction of 1,3-benzodioxol-5-ylmethylamine with cyclohexyl isothiocyanate . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Step 1: Dissolve in an appropriate solvent like dichloromethane.
Step 2: Add to the solution.
Step 3: Introduce a base (e.g., triethylamine) to the reaction mixture.
Step 4: Stir the mixture at room temperature for several hours.
Step 5: Purify the product using column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea: can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzodioxole moiety can interact with aromatic residues in the enzyme, while the thiourea group forms hydrogen bonds with amino acid side chains.
Comparaison Avec Des Composés Similaires
N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea: can be compared with other thiourea derivatives and benzodioxole-containing compounds:
Thiourea Derivatives: Compounds like share similar structural features but differ in their aromatic substituents.
Benzodioxole Compounds: Molecules such as have the benzodioxole moiety but lack the thiourea group.
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-N’-cyclohexylthiourea lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H20N2O2S |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C15H20N2O2S/c20-15(17-12-4-2-1-3-5-12)16-9-11-6-7-13-14(8-11)19-10-18-13/h6-8,12H,1-5,9-10H2,(H2,16,17,20) |
Clé InChI |
PBULOHFPQRXAHO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCC(CC1)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280214.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280217.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)
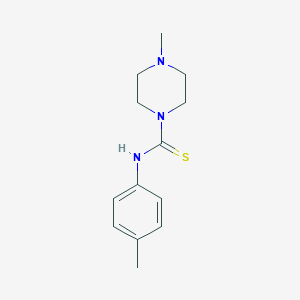
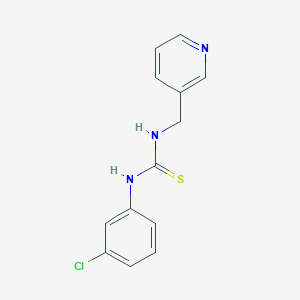
![3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B280233.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)

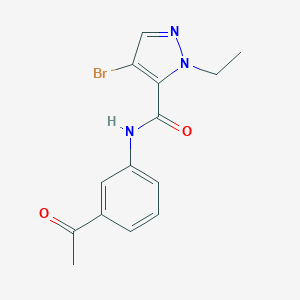
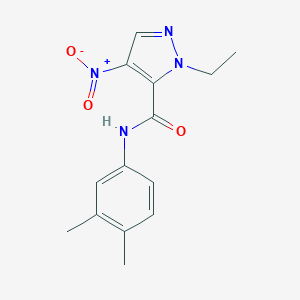
![Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B280243.png)
